molecular formula C29H26N4O6S B4067169 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

Cat. No.: B4067169
M. Wt: 558.6 g/mol
InChI Key: CPWLPHWHUMUWFD-UHFFFAOYSA-N
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Description

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O6S/c1-21(22-12-4-2-5-13-22)30-29(35)24-16-8-9-17-25(24)31-28(34)20-32(23-14-6-3-7-15-23)40(38,39)27-19-11-10-18-26(27)33(36)37/h2-19,21H,20H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLPHWHUMUWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group into an aromatic ring.

    Sulfonylation: Addition of a sulfonyl group to the aromatic amine.

    Acetylation: Introduction of an acetyl group to form an amide linkage.

    Coupling Reactions: Formation of the final compound through coupling of intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically involves reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Flubendiamide: A compound with similar structural features used in agriculture.

Uniqueness

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

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